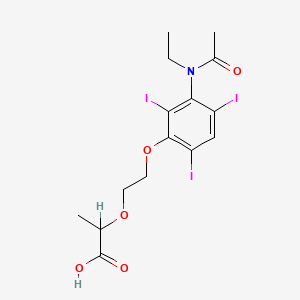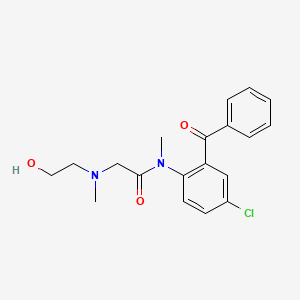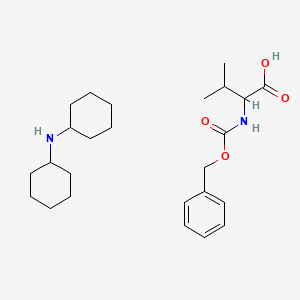
EINECS 259-274-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of a sulfonating agent such as sulfur trioxide or oleum, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of calcium sulfonate involves large-scale reactors where the sulfonation and neutralization reactions are carefully monitored. The process includes steps such as mixing, heating, and cooling to achieve the optimal yield and purity of the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert calcium sulfonate to its corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature and pressure.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Calcium sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug formulations and as a component in medical devices.
Mechanism of Action
The mechanism of action of calcium sulfonate involves its ability to interact with various molecular targets and pathways. In lubrication, it forms a protective film on metal surfaces, reducing friction and wear. As a corrosion inhibitor, it reacts with metal surfaces to form a stable, protective layer that prevents oxidation and corrosion .
Comparison with Similar Compounds
Similar Compounds
- Sodium sulfonate
- Magnesium sulfonate
- Barium sulfonate
Comparison
Calcium sulfonate is unique due to its superior thermal stability and corrosion inhibition properties compared to similar compounds like sodium sulfonate and magnesium sulfonate. Barium sulfonate, while also effective, is less commonly used due to its higher toxicity .
Properties
CAS No. |
54647-77-7 |
|---|---|
Molecular Formula |
C25H40N2O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4.C12H23N/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 |
InChI Key |
DKSXSYBQFIICCS-MERQFXBCSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Key on ui other cas no. |
54647-77-7 |
sequence |
V |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


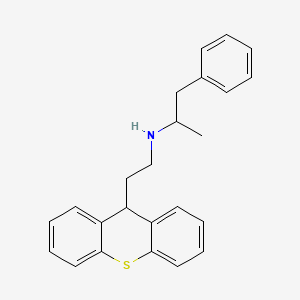
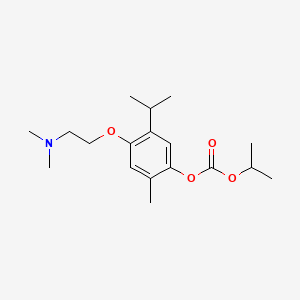
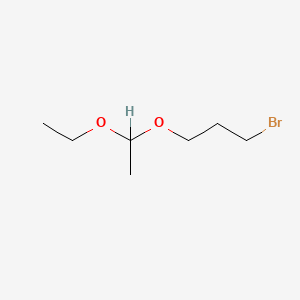
![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)
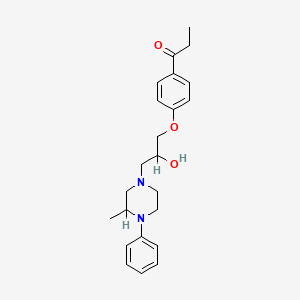
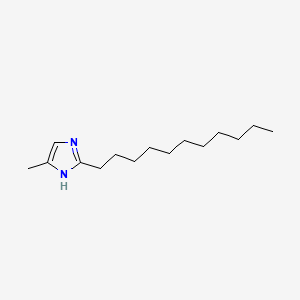
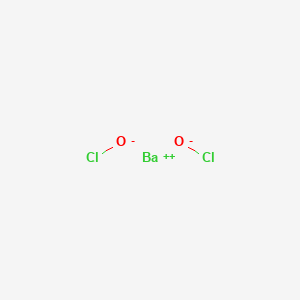
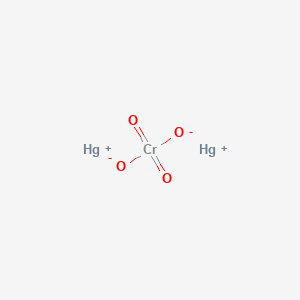
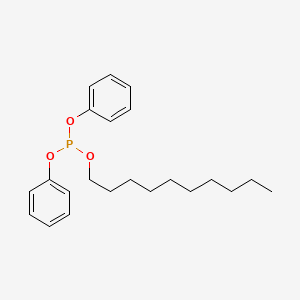
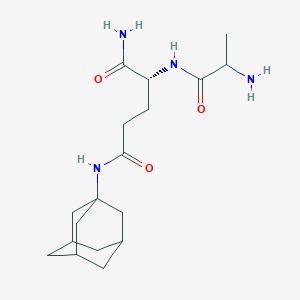
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1619538.png)
